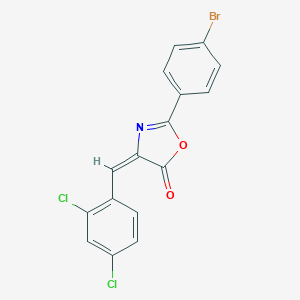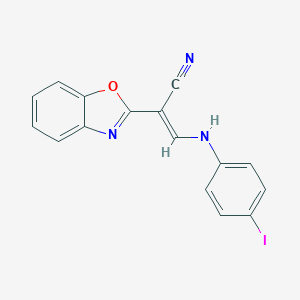![molecular formula C17H23N3O B273959 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}, also known as CPH, is a compound that has been widely studied for its potential use in scientific research. CPH is a hydrazone derivative of 1,2-cyclohexanedione, which is a diketone compound that is commonly used in organic synthesis. CPH has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is thought to involve the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} increases the levels of dopamine in the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine levels in the brain. In addition to its effects on the DAT, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of dopamine and other monoamine neurotransmitters. 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is its ability to selectively inhibit the dopamine transporter, making it a useful tool for studying the function of dopamine in the brain. However, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to have off-target effects on other neurotransmitter systems, which may limit its usefulness in certain experimental contexts. In addition, the synthesis of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} can be challenging, and the compound may be difficult to purify to a high degree of purity.
Direcciones Futuras
There are a number of potential future directions for research on 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}. One area of interest is the development of more selective inhibitors of the dopamine transporter, which may have fewer off-target effects than 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}. Another area of interest is the investigation of the potential neuroprotective effects of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}, which may be relevant for the treatment of neurodegenerative diseases such as Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} and its effects on the dopaminergic system.
Métodos De Síntesis
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} can be synthesized using a variety of methods, including the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)phenol. Other methods include the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)benzaldehyde, or the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)acetophenone. The synthesis of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is typically carried out using standard organic chemistry techniques, and the resulting compound can be purified using column chromatography or other methods.
Aplicaciones Científicas De Investigación
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been used in a variety of scientific research applications, including as a tool for studying the function of the dopamine transporter (DAT) in the brain. 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been shown to inhibit the uptake of dopamine by the DAT, leading to increased levels of dopamine in the brain. This effect has been used to study the role of dopamine in a variety of physiological processes, including addiction, reward, and motor function.
Propiedades
Nombre del producto |
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} |
|---|---|
Fórmula molecular |
C17H23N3O |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
(2Z)-2-[(4-piperidin-1-ylphenyl)hydrazinylidene]cyclohexan-1-one |
InChI |
InChI=1S/C17H23N3O/c21-17-7-3-2-6-16(17)19-18-14-8-10-15(11-9-14)20-12-4-1-5-13-20/h8-11,18H,1-7,12-13H2/b19-16- |
Clave InChI |
SUFSHLSOMFYULF-MNDPQUGUSA-N |
SMILES isomérico |
C1CCN(CC1)C2=CC=C(C=C2)N/N=C\3/CCCCC3=O |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)

![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)

